molecular formula C25H24N2O7S B3020623 methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 899998-80-2

methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B3020623
CAS No.: 899998-80-2
M. Wt: 496.53
InChI Key: OEOLTXCWKBXORC-UHFFFAOYSA-N
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Description

Methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a benzothiadiazine derivative characterized by a central 1,2,4-thiadiazine ring fused to a benzene moiety (benzo[e] system). Key structural features include:

  • A 1,1-dioxido (sulfone) group at the 1-position of the thiadiazine ring.
  • A 3-oxo substituent at the 3-position.
  • A 4-ethoxyphenyl group attached to the 2-position of the heterocycle.
  • A methyl 4-methoxybenzoate moiety linked via a methylene bridge to the 4-position of the thiadiazine core.

Its synthesis likely involves multi-step functionalization of a benzothiadiazine precursor, with substituents introduced before or during heterocycle formation to avoid post-synthetic modification challenges .

Properties

IUPAC Name

methyl 3-[[2-(4-ethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O7S/c1-4-34-20-12-10-19(11-13-20)27-25(29)26(21-7-5-6-8-23(21)35(27,30)31)16-18-15-17(24(28)33-3)9-14-22(18)32-2/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOLTXCWKBXORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H24N2O7S
  • Molecular Weight : 496.5 g/mol
  • CAS Number : 899998-80-2

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain thiadiazine derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

2. Anticancer Properties

Thiadiazine derivatives have been investigated for their anticancer potential. A specific derivative demonstrated an IC50 value of approximately 64.5 µg/mL against lung carcinoma cell lines (A549), indicating a promising avenue for cancer treatment . Mechanistically, these compounds may inhibit tubulin polymerization, disrupting the microtubule network essential for cell division .

3. Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. Thiadiazine-based agents have shown the ability to reduce inflammation markers in vitro and in vivo models. For example, a study reported that certain derivatives could significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds exhibit inhibitory effects on various enzymes such as acetylcholinesterase and alkaline phosphatase, which are implicated in neurodegenerative diseases and cancer progression .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of thiadiazine derivatives, this compound was tested against multiple bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of related thiadiazine derivatives revealed that specific modifications enhanced cytotoxicity against breast cancer cell lines (MCF7). The study highlighted the importance of substituents on the benzoate moiety in determining biological activity.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerIC50 ~64.5 µg/mL against A549 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Enzyme InhibitionInhibition of acetylcholinesterase

Comparison with Similar Compounds

Structural analogs of methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate can be categorized based on core heterocycles, substituent patterns, and functional groups. Below is a detailed comparison:

Benzothiazine/Benzothiadiazine Derivatives
Compound Name Core Structure Substituents Key Differences Synthesis Challenges Reference
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Benzothiazine - 4-hydroxy
- 3-carboxylate
- 2,2-dioxo
Lacks the ethoxyphenyl and methylene-linked benzoate groups. Substituents introduced pre-cyclization to avoid isomer mixtures. Post-synthetic modifications are complex due to competing reaction sites.
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine - 3-oxo
- Acetamide side chain
Contains an acetamide group instead of a benzoate ester. Sulfone group absent. Straightforward synthesis via condensation, but limited scope for derivatization.

Key Observations :

  • The sulfone group in the target compound enhances electrophilicity and metabolic stability compared to non-sulfonated analogs .
Benzoxazine Derivatives
Compound Name Core Structure Substituents Key Differences Biological Relevance Reference
4-Methyl-4H-benzo[1,4]oxazine-3-thione Benzoxazine - 4-methyl
- 3-thione
Oxygen replaces sulfur in the heterocycle; thione group increases polarity. Used as intermediates for agrochemicals and pharmaceuticals.
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzoxazine + oxadiazole - Oxadiazole ring
- Acetate ester
Dual heterocyclic system (oxadiazole + benzoxazine) enhances structural complexity. Demonstrated antimicrobial activity in preliminary studies.

Key Observations :

  • The target compound’s sulfone group may confer superior oxidative stability relative to benzoxazine thiones .
Methyl Benzoate Derivatives with Heterocyclic Moieties
Compound Name Core Structure Substituents Key Differences Applications Reference
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole + benzoate - Thiadiazole
- Phenylcarbamoyl
Thiadiazole ring replaces benzothiadiazine; lacks sulfone and ethoxyphenyl groups. Investigated as a kinase inhibitor precursor.
Metsulfuron methyl ester Triazine + benzoate - Triazine
- Sulfonylurea
Agricultural herbicide; triazine core differs from benzothiadiazine. Herbicidal activity via acetolactate synthase inhibition.

Key Observations :

  • The target compound’s benzothiadiazine core distinguishes it from triazine- or thiadiazole-based agrochemicals, which often target specific enzymes (e.g., acetolactate synthase) .
  • The 4-methoxybenzoate group may influence lipophilicity and membrane permeability compared to simpler esters .

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